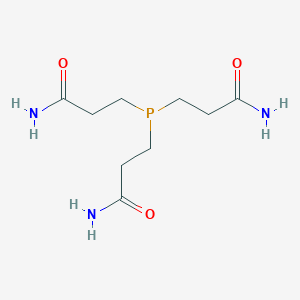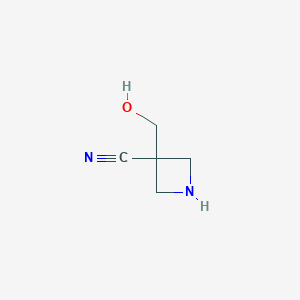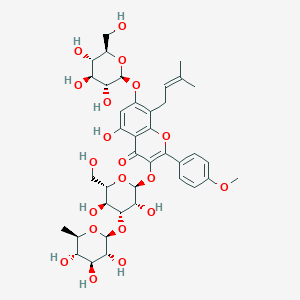
EpimedinA1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EpimedinA1 is a bioactive compound found in the plant genus Epimedium, commonly known as Horny Goat Weed. It is a type of flavonoid glycoside, specifically a prenylated flavonol glycoside. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EpimedinA1 involves multiple steps, starting with the extraction of the compound from Epimedium plants. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Epimedium plants, followed by purification and isolation. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, are being explored to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: EpimedinA1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can modify the glycoside moiety, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Modified glycoside derivatives.
Aplicaciones Científicas De Investigación
EpimedinA1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and osteoporosis.
Mecanismo De Acción
EpimedinA1 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Bone Health: Promotes osteoblast differentiation and inhibits osteoclast activity, making it a potential treatment for osteoporosis.
Comparación Con Compuestos Similares
EpimedinA1 is compared with other similar compounds, such as:
Icariin: Another flavonoid glycoside found in Epimedium, known for its potent osteogenic and neuroprotective effects.
EpimedinB: Similar in structure to this compound but with different glycoside moieties, leading to distinct biological activities.
EpimedinC: Another related compound with unique therapeutic properties, including anti-inflammatory and anti-cancer effects.
Uniqueness: this compound stands out due to its specific glycoside structure, which imparts unique biological activities. Its potential therapeutic applications, particularly in anti-inflammatory and bone health, make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C39H50O20 |
|---|---|
Peso molecular |
838.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-31(50)29(48)25(44)21(12-40)55-38)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(26(45)22(13-41)56-39)58-37-30(49)28(47)24(43)15(3)53-37/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21-,22+,24-,25-,26+,28+,29+,30-,31-,32-,35-,37+,38-,39+/m1/s1 |
Clave InChI |
SBVLTZCXOGJZDL-TYKNRHEOSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
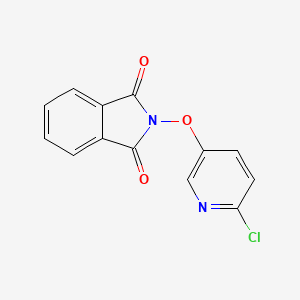

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
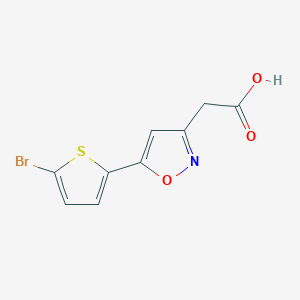
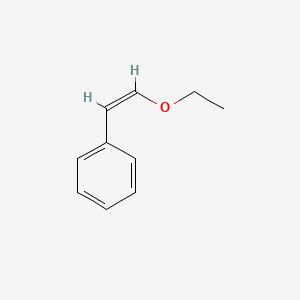
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
